molecular formula C68H92N14O15S2 B13393107 (11-->15)-Disulfide

(11-->15)-Disulfide

Cat. No.: B13393107
M. Wt: 1409.7 g/mol
InChI Key: OETKRDJJNWJFOP-UHFFFAOYSA-N
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Description

(11–>15)-Disulfide is a compound characterized by the presence of a disulfide bond between the 11th and 15th positions in its molecular structure. Disulfide bonds are crucial in stabilizing the three-dimensional structure of proteins and play a significant role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11–>15)-Disulfide typically involves the formation of a disulfide bond through the oxidation of thiol groups. One common method is the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base. The reaction conditions often require a controlled environment to prevent over-oxidation and ensure the selective formation of the disulfide bond.

Industrial Production Methods

In industrial settings, the production of (11–>15)-Disulfide may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the efficiency of the disulfide bond formation.

Chemical Reactions Analysis

Types of Reactions

(11–>15)-Disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Nucleophiles: Thiol-containing compounds, amines.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiol groups.

    Substitution: Various substituted disulfides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (11–>15)-Disulfide is used as a model compound to study the behavior of disulfide bonds in various chemical environments. It helps in understanding the stability and reactivity of disulfide bonds under different conditions.

Biology

In biological research, (11–>15)-Disulfide is used to study protein folding and stability. Disulfide bonds are essential for the proper folding of many proteins, and studying (11–>15)-Disulfide provides insights into the mechanisms of protein folding and misfolding.

Medicine

In medicine, (11–>15)-Disulfide is explored for its potential therapeutic applications. Disulfide bonds are involved in the structure and function of many biologically active molecules, and understanding their behavior can lead to the development of new drugs and therapies.

Industry

In industrial applications, (11–>15)-Disulfide is used in the production of various chemicals and materials. Its unique properties make it valuable in the synthesis of polymers, coatings, and other materials that require stable disulfide bonds.

Mechanism of Action

The mechanism of action of (11–>15)-Disulfide involves the formation and breaking of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and other molecules. The molecular targets of (11–>15)-Disulfide include thiol-containing proteins and enzymes, where it can modulate their activity by forming or breaking disulfide bonds.

Comparison with Similar Compounds

Similar Compounds

    (10–>14)-Disulfide: Similar in structure but with the disulfide bond between the 10th and 14th positions.

    (12–>16)-Disulfide: Similar in structure but with the disulfide bond between the 12th and 16th positions.

    Cystine: A naturally occurring disulfide-containing amino acid.

Uniqueness

(11–>15)-Disulfide is unique due to its specific positioning of the disulfide bond, which can influence its reactivity and stability compared to other disulfide-containing compounds. This unique positioning allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-[[2-[[2-[[16-amino-7-benzyl-10-[(4-hydroxyphenyl)methyl]-6,9,12,15-tetraoxo-13-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H92N14O15S2/c1-9-37(7)56(66(94)78-52(68(96)97)27-41-30-71-46-19-15-14-18-44(41)46)82-67(95)57(38(8)10-2)81-63(91)51(29-54(84)85)76-59(87)47(24-35(3)4)73-62(90)50(28-42-31-70-34-72-42)75-64(92)53-33-99-98-32-45(69)58(86)80-55(36(5)6)65(93)77-49(26-40-20-22-43(83)23-21-40)60(88)74-48(61(89)79-53)25-39-16-12-11-13-17-39/h11-23,30-31,34-38,45,47-53,55-57,71,83H,9-10,24-29,32-33,69H2,1-8H3,(H,70,72)(H,73,90)(H,74,88)(H,75,92)(H,76,87)(H,77,93)(H,78,94)(H,79,89)(H,80,86)(H,81,91)(H,82,95)(H,84,85)(H,96,97)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETKRDJJNWJFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H92N14O15S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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